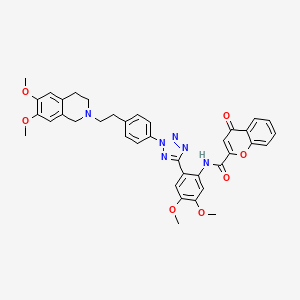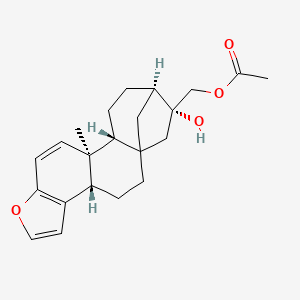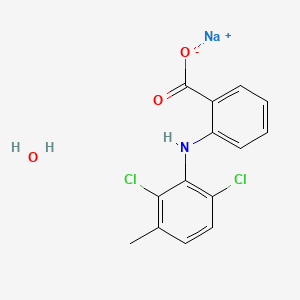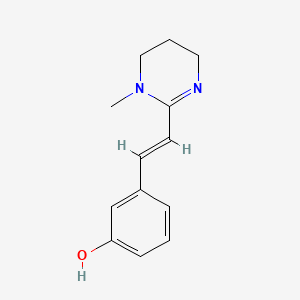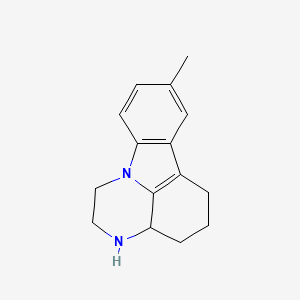
1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole
Übersicht
Beschreibung
1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole is a chemical compound with the molecular formula C16H11BrF3N3O2S . It has an average mass of 446.242 Da and a monoisotopic mass of 444.970734 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpyrazole skeleton, which is a pyrazole bound to a phenyl group . It also contains a trifluoromethyl group and a parabromophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H11BrF3N3O2S . It has an average mass of 446.242 Da and a monoisotopic mass of 444.970744563 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : A method for the synthesis of related trifluoromethyl sulfonamides, involving the activation of the oxazoline ring followed by ring opening, has been developed. This process has been characterized using spectroscopy techniques like HSQC, HMBC, and NMR (Omar Gómez-García et al., 2017).
Regioselective Synthesis : The regioselective synthesis of sulfonamide derivatives, such as 2-(phenylsulfonyl)-2H-1,2,3-triazole, has been accomplished using a sulfonamidation reaction, demonstrating operational simplicity and clean reaction profiles (Angélica Salinas-Torres et al., 2022).
Biological Applications
Cytotoxic Activity : The cytotoxic activity of new trifluoromethyl sulfonamides was evaluated against various cancer cell lines, showing significant activity with IC50 values ranging from 17-17.44 µM (Omar Gómez-García et al., 2017).
Anticancer Potential : Compounds with sulfonamide moiety, like 2-(phenylsulfonyl)-2H-1,2,3-triazole, exhibited moderate activity against renal, central nervous system, colon, and breast cancer cell lines (Angélica Salinas-Torres et al., 2022).
Molecular Function
GABA-gated Chloride Channel Interaction : Phenylpyrazole insecticides, related to the compound , target the GABA-gated chloride channel in insects, indicating a potential area of research for phenylpyrazole derivatives (L. M. Cole et al., 1993).
- molecules (M. M. Gamal El-Din et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[5-(4-bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZKFVIVPRQRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




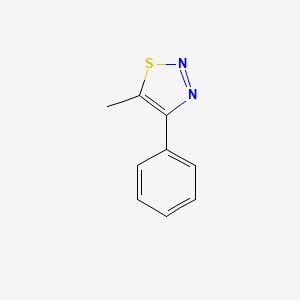
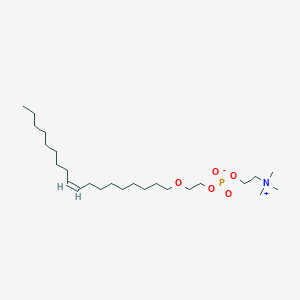


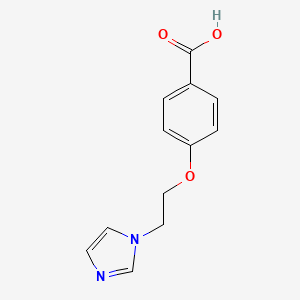
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)


